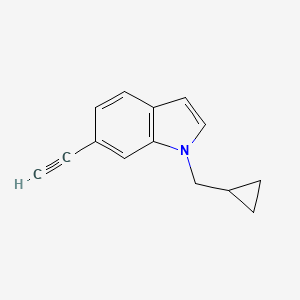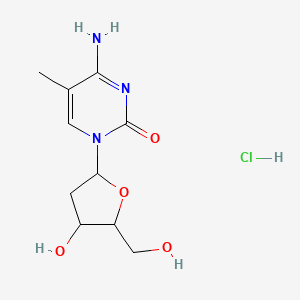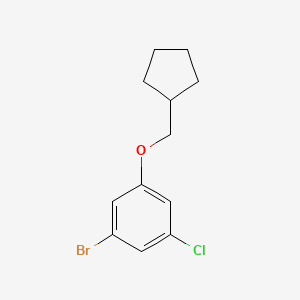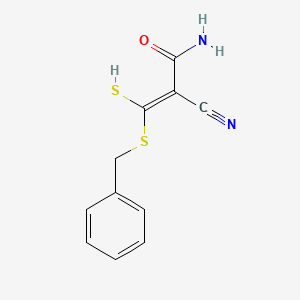
1-Cyclopropylmethyl-6-ethynyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropylmethyl-6-ethynyl-1H-indole is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This particular compound features a cyclopropylmethyl group at the 1-position and an ethynyl group at the 6-position of the indole ring, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropylmethyl-6-ethynyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . For this specific compound, the starting materials would include a cyclopropylmethyl-substituted phenylhydrazine and an ethynyl-substituted aldehyde or ketone.
Industrial Production Methods
Industrial production of indole derivatives often involves catalytic processes to ensure high yield and purity. Transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce the ethynyl group at the desired position on the indole ring . Additionally, continuous flow chemistry techniques may be utilized to scale up the production while maintaining control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopropylmethyl-6-ethynyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carbonyl or carboxylic acid derivatives.
Reduction: Conversion of the ethynyl group to an ethyl group.
Substitution: Halogenated or nitro-substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropylmethyl-6-ethynyl-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-Cyclopropylmethyl-6-ethynyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-6-ethynyl-1H-indole: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
1-Cyclopropylmethyl-5-ethynyl-1H-indole: Similar structure but with the ethynyl group at the 5-position.
1-Cyclopropylmethyl-6-methyl-1H-indole: Similar structure but with a methyl group instead of an ethynyl group.
Uniqueness
1-Cyclopropylmethyl-6-ethynyl-1H-indole is unique due to the presence of both a cyclopropylmethyl group and an ethynyl group on the indole ring. This combination of substituents may confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Eigenschaften
Molekularformel |
C14H13N |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
1-(cyclopropylmethyl)-6-ethynylindole |
InChI |
InChI=1S/C14H13N/c1-2-11-5-6-13-7-8-15(14(13)9-11)10-12-3-4-12/h1,5-9,12H,3-4,10H2 |
InChI-Schlüssel |
NZPKHWOGWMZONA-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC2=C(C=C1)C=CN2CC3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(4aS,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxyhexahydro-2H-2lambda~5~-furo[3,2-d][1,3,2]oxazaphosphinin-2-one](/img/structure/B12068847.png)

![3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B12068862.png)

![4-Chloro-5-iodo-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12068867.png)



